molecular formula C19H18N2O4 B2471069 N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide CAS No. 953013-77-9

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide

Cat. No.: B2471069
CAS No.: 953013-77-9
M. Wt: 338.363
InChI Key: MVQYAQFOLIQZJR-UHFFFAOYSA-N
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Description

“N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The compound also contains methoxyphenyl and phenoxyacetamide groups .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an isoxazole ring, a methoxyphenyl group, and a phenoxyacetamide group . The isoxazole ring is a five-membered heterocyclic moiety, which is a common feature in many commercially available drugs .

Scientific Research Applications

Pharmacological Evaluation and Drug Synthesis

  • Research on heterocyclic novel derivatives, including structures related to N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-phenoxyacetamide, highlighted their potential in toxicity assessment, tumor inhibition, and exhibiting analgesic and anti-inflammatory actions. Computational and pharmacological evaluations have been conducted, demonstrating the compounds' affinities for various receptors and their efficacy in analgesic and anti-inflammatory models (Faheem, 2018).
  • Novel benzothiazole-substituted β-lactam hybrids, starting from related phenolic precursors, were synthesized and evaluated for antimicrobial activities against a range of bacterial strains. These studies showed moderate activities and highlighted the potential of methoxyphenyl groups to increase compound potency (Alborz et al., 2018).

Antimicrobial and Antitumor Activities

  • A study designing and synthesizing hydrazide and oxadiazole derivatives using 3-methoxyphenol as a starting substance found that these compounds exhibited significant antimicrobial activity against various bacteria and fungi. Some derivatives showed promising antiproliferative activity against human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).

Organic Synthesis and Chemical Properties

  • The synthesis of phenyl ether derivatives from marine-derived fungi highlighted the discovery of bioactive compounds with strong antioxidant activities. These findings underscore the potential of such compounds in pharmaceutical applications, particularly in oxidative stress-related diseases (Xu et al., 2017).
  • In organic chemistry, the manipulation of this compound and its analogs has been explored for creating derivatives with varied pharmacological activities. This includes efforts to optimize chemical reactions for enhanced yield and specificity of desired products, as seen in studies focusing on the synthesis of pyranopyrazoles and the derivatization of amphetamines and related compounds for analytical purposes (Shin & Donike, 1996).

Future Directions

The future directions in the research of isoxazole derivatives involve the development of new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes, which can overcome the drawbacks associated with metal-catalyzed reactions .

Properties

IUPAC Name

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-23-17-9-5-6-14(10-17)18-11-15(21-25-18)12-20-19(22)13-24-16-7-3-2-4-8-16/h2-11H,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQYAQFOLIQZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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